3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol
Description
3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol: is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenol ring with a chlorine substituent. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-4-chlorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2Si/c1-12(2,3)16(4,5)15-11-8-9(14)6-7-10(11)13/h6-8,14H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHFUALSXNLKEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol typically involves the protection of the hydroxyl group on 4-chlorophenol using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction conditions are generally mild, often performed at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones under specific conditions.
Reduction: The chlorine substituent can be reduced to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: 3-[(Tert-butyldimethylsilyl)oxy]phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol is used as a protecting group for phenols. It helps in the selective protection and deprotection of hydroxyl groups, facilitating multi-step synthetic processes .
Biology and Medicine: This compound is used in the synthesis of various biologically active molecules. Its stability and reactivity make it a valuable intermediate in the development of pharmaceuticals and agrochemicals .
Industry: In the chemical industry, it is used in the production of specialty chemicals and materials. Its role as a protecting group is crucial in the manufacture of complex organic molecules .
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol primarily involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether with the hydroxyl group, preventing unwanted reactions during synthetic processes. The silyl ether can be cleaved under acidic or basic conditions to regenerate the free hydroxyl group .
Comparison with Similar Compounds
- 3-[(Tert-butyldimethylsilyl)oxy]propanal
- (Tert-butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
Comparison: Compared to these similar compounds, 3-[(Tert-butyldimethylsilyl)oxy]-4-chlorophenol is unique due to the presence of the chlorine substituent on the phenol ring. This chlorine atom can participate in additional chemical reactions, providing more versatility in synthetic applications .
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